molecular formula C25H29N5O4 B11246054 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B11246054
M. Wt: 463.5 g/mol
InChI Key: MNUCNDJLOREQMW-UHFFFAOYSA-N
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Description

  • This compound features a complex structure with multiple functional groups. Let’s break it down:
    • The core structure is a pyrimidine ring (a six-membered heterocycle containing two nitrogen atoms).
    • Attached to the pyrimidine ring, we have a piperazine moiety (a six-membered ring with two nitrogen atoms).
    • The 3,4-dimethoxybenzoyl group is linked to one of the piperazine nitrogen atoms.
    • The 4-methoxyphenyl group is attached to the other nitrogen atom of the piperazine ring.
    • Finally, a methyl group is present at position 6 of the pyrimidine ring.
  • The compound’s complexity suggests potential biological activity, which we’ll explore further.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.
    • we can draw inspiration from related compounds:
      • Mannich reactions involving piperazine derivatives are common for introducing substituents.
      • The 1,2,4-triazole ring system may be synthesized separately and then coupled with the piperazine moiety.
    • Industrial production methods would likely involve scalable processes with good yields.
  • Chemical Reactions Analysis

    • Reactions this compound might undergo:
      • Oxidation: Potentially at the piperazine nitrogen or the pyrimidine ring.
      • Reduction: To reduce functional groups (e.g., nitro reduction).
      • Substitution: Replacing functional groups (e.g., halogenation).
    • Common reagents and conditions would depend on the specific reaction type.
    • Major products could include derivatives with modified functional groups.
  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and novel derivatives.

      Biology: Assessing its impact on cellular processes, receptors, and enzymes.

      Medicine: Exploring its potential as a drug candidate (e.g., antibacterial, antiviral, or antitumor).

      Industry: Considering applications in materials science or catalysis.

  • Mechanism of Action

    • We’d need experimental data to determine this precisely.
    • Potential targets could include enzymes, receptors, or DNA/RNA.
    • Pathways affected might involve signal transduction or metabolic processes.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have a direct list of similar compounds.
    • we can compare it to related piperazine-containing molecules.
    • Highlighting its uniqueness would involve emphasizing its specific substituents and structural features.

    Properties

    Molecular Formula

    C25H29N5O4

    Molecular Weight

    463.5 g/mol

    IUPAC Name

    (3,4-dimethoxyphenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone

    InChI

    InChI=1S/C25H29N5O4/c1-17-15-23(27-19-6-8-20(32-2)9-7-19)28-25(26-17)30-13-11-29(12-14-30)24(31)18-5-10-21(33-3)22(16-18)34-4/h5-10,15-16H,11-14H2,1-4H3,(H,26,27,28)

    InChI Key

    MNUCNDJLOREQMW-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=C(C=C4)OC

    Origin of Product

    United States

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